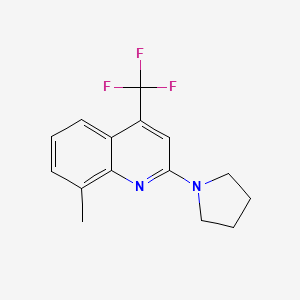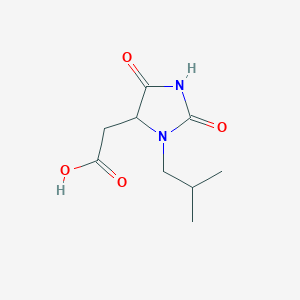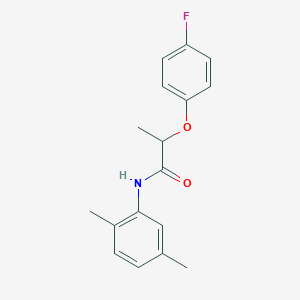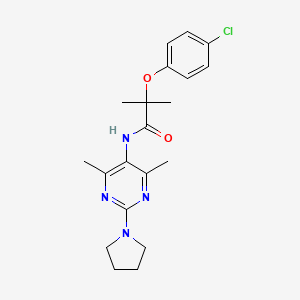![molecular formula C14H17NO3 B2589924 N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide CAS No. 2411199-25-0](/img/structure/B2589924.png)
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide, also known as MEMO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MEMO is a cyclopropyl derivative of oxirane-2-carboxamide, and its unique structure makes it a promising molecule for various research purposes.
作用机制
The mechanism of action of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide involves its interaction with ion channels and receptors in the nervous system. N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to selectively enhance the activity of calcium-permeable AMPA receptors, leading to increased neurotransmitter release and synaptic plasticity. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to modulate the activity of GABA receptors, leading to altered neuronal excitability.
Biochemical and Physiological Effects
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects in the nervous system. Studies have demonstrated that N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide can enhance the release of neurotransmitters such as glutamate and GABA, leading to increased synaptic transmission and plasticity. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to modulate the activity of ion channels and receptors, leading to altered neuronal excitability.
实验室实验的优点和局限性
One of the main advantages of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide is its selectivity for calcium-permeable AMPA receptors, which allows for specific investigation of these receptors in synaptic transmission and plasticity. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to have low toxicity and good solubility in aqueous solutions. However, one limitation of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide is its relatively low potency, which may require high concentrations for certain experiments.
未来方向
There are several potential future directions for research involving N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide. One area of interest is the investigation of the role of calcium-permeable AMPA receptors in various neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide may be useful in the development of novel drugs for the treatment of these disorders. Another potential direction is the investigation of the effects of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide on other ion channels and receptors in the nervous system, which may provide further insights into its mechanism of action. Finally, the development of more potent derivatives of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide may allow for more efficient and effective investigation of its effects in the nervous system.
合成方法
The synthesis of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide involves the reaction of 1-(2-methoxyphenyl)cyclopropanol with oxirane-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography. The overall yield of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide is around 50%, and the purity of the final product is typically above 95%.
科学研究应用
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has shown potential for various research applications, including the study of neurotransmitter release, ion channel function, and synaptic plasticity. N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been used as a tool to investigate the role of calcium-permeable AMPA receptors in synaptic transmission and plasticity. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been used to study the function of GABA receptors and their modulation by various compounds.
属性
IUPAC Name |
N-[[1-(2-methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-11-5-3-2-4-10(11)14(6-7-14)9-15-13(16)12-8-18-12/h2-5,12H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHOIEYGBZUWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)



![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)
![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2589860.png)

amine](/img/structure/B2589863.png)
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)